molecular formula C17H14BrN3O B11118608 N'-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

N'-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Cat. No.: B11118608
M. Wt: 356.2 g/mol
InChI Key: FYBMMQXHTGSSMA-KEBDBYFISA-N
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Description

N’-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-(1H-indol-3-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Bromobenzaldehyde} + \text{2-(1H-indol-3-yl)acetohydrazide} \rightarrow \text{N’-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Uniqueness

N’-[(E)-(4-Bromophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar indole derivatives.

Properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C17H14BrN3O/c18-14-7-5-12(6-8-14)10-20-21-17(22)9-13-11-19-16-4-2-1-3-15(13)16/h1-8,10-11,19H,9H2,(H,21,22)/b20-10+

InChI Key

FYBMMQXHTGSSMA-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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